

Sildenafil Metabolism and the N-Desmethyl Pathway

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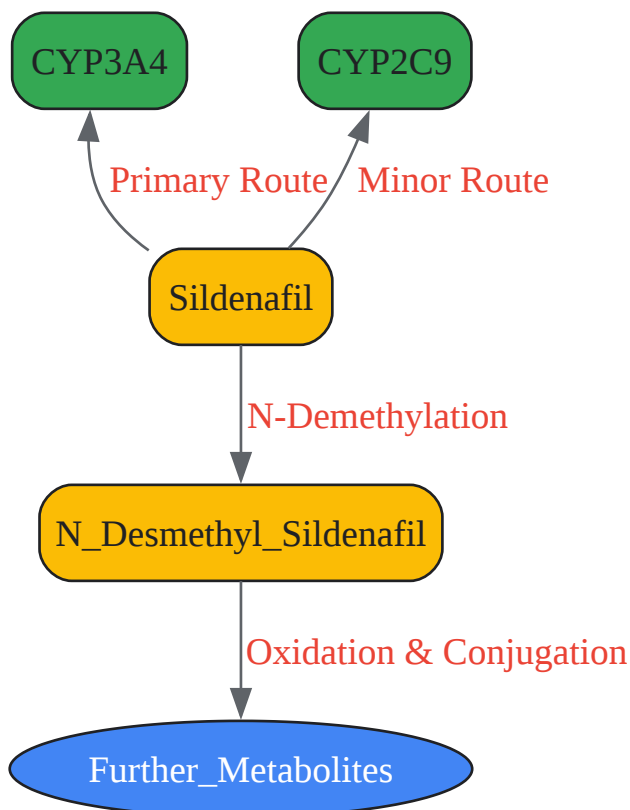
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Sildenafil is primarily metabolized in the liver. The major and pharmacologically active metabolite is **N-desmethyl sildenafil**, which is formed via the cytochrome P450 enzyme system [1] [2].

The diagram below illustrates the primary metabolic pathway of Sildenafil.



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Quantitative Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of Sildenafil and its primary metabolite, N-desmethyl sildenafil, which are critical for understanding their comparative in vivo behavior [1] [3] [2].

Parameter	Sildenafil (Parent Drug)	N-Desmethyl Sildenafil (Metabolite)
Bioavailability	41% (range: 25%–63%) [3]	Information Not Specified in Sources
Time to Peak Plasma Concentration (T~max~)	30 to 120 minutes (median: 60 minutes) [3]	Information Not Specified in Sources
Protein Binding	~96% [4] [2]	Information Not Specified in Sources
Elimination Half-Life (t~1/2~)	3 to 5 hours [3] [4]	~4 hours [2]
PDE5 Inhibitory Potency	Reference (100%)	Approximately 50% of parent [1] [2]
Typical Plasma Exposure	Reference (100%)	Approximately 40% of parent [1]

Analytical and Experimental Methodologies

For researchers investigating the metabolic pathway, here are methodologies gathered from the search results.

- **In Vivo Pharmacokinetic Study Design:** The bioequivalence studies for a novel orodispersible film (ODF) formulation provide a robust clinical trial model [3].
 - **Design:** Single-dose, randomized, crossover studies.
 - **Subjects:** Healthy adult male volunteers under fasting conditions.

- **Dosing:** A single 50 mg dose of the test and reference formulation, with a washout period (e.g., 1 day) between doses.
 - **Blood Sampling:** Collected pre-dose and at multiple intervals post-dose (up to 14 hours) to define the concentration-time profile.
 - **Analysis:** Non-compartmental analysis to determine key pharmacokinetic parameters like C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ for both sildenafil and its N-desmethyl metabolite to establish bioequivalence [3].
- **Bioanalytical Method (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):**
While the cited studies do not explicitly detail the laboratory method, LC-MS/MS is the industry standard for such high-sensitivity quantification [3]. The protocol would involve:
 - **Sample Preparation:** Protein precipitation, liquid-liquid extraction, or solid-phase extraction of plasma samples.
 - **Chromatography:** Separation using reverse-phase HPLC to isolate sildenafil and N-desmethyl sildenafil from matrix interferences.
 - **Detection:** Quantification using MS/MS with specific mass transitions for sildenafil and its metabolite for high specificity and sensitivity.

Clinical and Research Implications

The properties of the N-desmethyl metabolite have direct clinical relevance.

- **Contribution to Overall Efficacy:** Although only half as potent, the metabolite reaches about 40% of the plasma concentration of the parent drug. This significant exposure means it contributes to the overall therapeutic effect of sildenafil [1].
- **Drug-Drug Interactions:** The metabolism of sildenafil is a key point for interactions. **CYP3A4 is the major pathway**, with a minor contribution from CYP2C9 [1] [2].
 - **Inhibitors** (e.g., ritonavir, ketoconazole, erythromycin) can significantly increase sildenafil exposure, raising the risk of adverse effects. Dose reduction is mandatory [1] [5].
 - **Inducers** of CYP3A4 may reduce sildenafil levels, potentially diminishing its efficacy [1].

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